2,6-Dichloro-4-fluoropyridine

Catalog No.
S846308
CAS No.
52074-49-4
M.F
C5H2Cl2FN
M. Wt
165.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-fluoropyridine

CAS Number

52074-49-4

Product Name

2,6-Dichloro-4-fluoropyridine

IUPAC Name

2,6-dichloro-4-fluoropyridine

Molecular Formula

C5H2Cl2FN

Molecular Weight

165.98 g/mol

InChI

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H

InChI Key

CQSPGXVZLJXXPL-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1Cl)Cl)F

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)F
  • Potential as a Building Block for Drug Discovery: Due to the presence of a fluorinated pyridine ring, 2,6-Dichloro-4-fluoropyridine has the potential to be a valuable building block in medicinal chemistry. Fluorine atoms can play a crucial role in drug design by influencing the binding properties and metabolism of a molecule []. Pyridine rings are also commonly found in many pharmaceuticals [].

It's important to note that this is speculation based on the chemical structure. There is no published research available to confirm if 2,6-Dichloro-4-fluoropyridine has been used in this way.

  • Research on Similar Compounds: Scientists may be exploring 2,6-Dichloro-4-fluoropyridine as an analogue of other fluorinated pyridines with known biological activities. Research into these related compounds may provide clues for the potential applications of 2,6-Dichloro-4-fluoropyridine.

2,6-Dichloro-4-fluoropyridine is an organic compound with the molecular formula C₅H₂Cl₂FN. It features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is notable for its unique structural configuration, which influences its chemical behavior and biological activity. The compound has a molecular weight of 165.98 g/mol and is identified by the CAS number 52074-49-4 and PubChem CID 72211833 .

Typical of halogenated pyridines, including:

  • Nucleophilic Substitution Reactions: The chlorine and fluorine substituents can be replaced by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and fluorine atoms can facilitate electrophilic substitution reactions on the aromatic ring.
  • Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen substituents .

Research indicates that 2,6-dichloro-4-fluoropyridine exhibits significant biological activity, particularly in the field of medicinal chemistry. It has been investigated for its potential as:

  • Antimicrobial Agent: Studies suggest that it may possess antibacterial properties.
  • Anticancer Activity: Preliminary studies indicate potential efficacy against certain cancer cell lines, although further research is necessary to fully understand its mechanisms and effectiveness .

Several synthesis methods have been developed for 2,6-dichloro-4-fluoropyridine:

  • Halogenation of Pyridine: This involves the direct chlorination and fluorination of pyridine under controlled conditions.
  • Decarboxylative Blaise Reaction: A single-step process that efficiently synthesizes derivatives of this compound from appropriate precursors .
  • Nucleophilic Substitution: Utilizing nucleophiles to replace halogen atoms in other pyridine derivatives can yield this compound.

Each method varies in efficiency, yield, and environmental impact.

2,6-Dichloro-4-fluoropyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: This compound may be utilized in developing herbicides or pesticides due to its biological activity.
  • Material Science: Its unique properties make it a candidate for use in creating novel materials .

Interaction studies involving 2,6-dichloro-4-fluoropyridine focus on its reactivity with biological systems and other chemical compounds. Research has shown:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can elucidate its potential therapeutic effects.
  • Metabolic Pathways: Investigating how the compound is metabolized in biological systems helps assess its safety and efficacy as a drug candidate .

Several compounds share structural similarities with 2,6-dichloro-4-fluoropyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2,5-Dichloro-4-fluoropyridine1214350-63-60.93
2,3,5,6-Tetrachloro-4-fluoropyridine34415-32-20.89
2-Chloro-4-fluoropyridine22067-14-10.86
3-Chloro-2,6-difluoropyridine1211586-65-00.85
3-Fluoro-2-chloropyridine103999-77-50.85

XLogP3

2.2

Dates

Modify: 2023-08-16

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